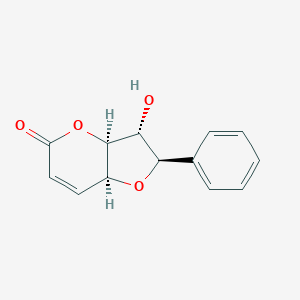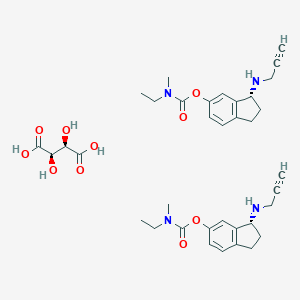
Ladostigil-Tartrat
Übersicht
Beschreibung
Ladostigil Tartrate, also known as Ladostigil Tartrate, is a useful research compound. Its molecular formula is C20H26N2O8 and its molecular weight is 422.4 g/mol. The purity is usually 95%.
The exact mass of the compound Ladostigil Tartrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ladostigil Tartrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ladostigil Tartrate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuroprotektion und Reduktion von oxidativem Stress
Ladostigil zeigt antioxidative Eigenschaften und ist daher ein vielversprechender Kandidat für neurodegenerative Erkrankungen. In Studien mit humanen neuroblastenähnlichen SH-SY5Y-Zellen milderte Ladostigil oxidativen Stress, der durch Wasserstoffperoxid (H₂O₂) und andere Oxidationsmittel induziert wurde. Es kehrte den Rückgang der Zellviabilität teilweise um und reduzierte die oxidativen Level . Diese Ergebnisse deuten darauf hin, dass Ladostigil Neuronen vor oxidativem Schaden schützen kann, was für Erkrankungen wie Alzheimer relevant ist.
Entzündungshemmende Wirkungen
Ladostigil hat entzündungshemmende Eigenschaften und kann den Spiegel pro-inflammatorischer Zytokine, einschließlich Tumornekrosefaktor-Alpha (TNF-α), reduzieren. In Lipopolysaccharid (LPS)-aktivierten Makrophagen unterdrückt Ladostigil die TNF-α-Expression effektiv . Diese entzündungshemmende Wirkung könnte bei verschiedenen Entzündungszuständen von Vorteil sein.
Mitophagie und zelluläre Homöostase
Mitophagie, die selektive Entfernung beschädigter Mitochondrien, spielt eine entscheidende Rolle für die Aufrechterhaltung der Zellgesundheit. Die Auswirkungen von Ladostigil auf Mitophagie-Pfade könnten zu seinen neuroprotektiven Wirkungen beitragen. Durch die Modulation der Genexpression im Zusammenhang mit Proteostase und endoplasmatischem Retikulum (ER)-Funktion trägt Ladostigil zur Aufrechterhaltung der zellulären Homöostase bei .
Kognitive Verbesserung
In Tiermodellen verhinderte die chronische Behandlung mit Ladostigil einen kognitiven Rückgang. Ratten, die mit Ladostigil behandelt wurden, zeigten eine verbesserte Wiedererkennung und räumliches Gedächtnis. Zusätzlich unterdrückte Ladostigil die Überexpression von pro-inflammatorischen Zytokin-Genen (TNFα, IL1β und IL6) im Gehirn und in Mikroglia-Kulturen . Diese Ergebnisse deuten auf potenzielle kognitive Verbesserungseffekte hin.
Kardioprotektion
Ladostigil bietet Schutz für Kardiomyozyten. Obwohl weitere Forschung erforderlich ist, um seine Mechanismen vollständig zu verstehen, könnten seine entzündungshemmenden und antioxidativen Eigenschaften zu kardioprotektiven Wirkungen beitragen .
Potenzial für Alzheimer-Krankheit
Angesichts seiner Auswirkungen auf oxidativen Stress, Entzündungen und die kognitive Funktion wird Ladostigil als potenzielle Behandlung für die Alzheimer-Krankheit untersucht. Seine Fähigkeit, stressbedingte Gene (wie Clk1) zu modulieren und andere (wie Ccpg1 und Synj1) zu unterdrücken, unterstreicht seine vielseitigen Wirkungen .
Wirkmechanismus
Target of Action
Ladostigil Tartrate primarily targets acetylcholinesterase , butyrylcholinesterase , and monoamine oxidase B . These enzymes play crucial roles in neurotransmission, with acetylcholinesterase and butyrylcholinesterase involved in the breakdown of acetylcholine, a key neurotransmitter for memory and learning. Monoamine oxidase B, on the other hand, is involved in the degradation of dopamine, a neurotransmitter essential for motor control and mood regulation .
Mode of Action
Ladostigil Tartrate acts as a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase, and an irreversible inhibitor of monoamine oxidase B . By inhibiting these enzymes, Ladostigil Tartrate prevents the breakdown of acetylcholine and dopamine, thereby increasing their levels in the brain. This results in enhanced neurotransmission, which can improve cognitive function and mood .
Biochemical Pathways
Ladostigil Tartrate affects several biochemical pathways. It influences the amyloid precursor protein processing pathway , the protein kinase C pathway , and the mitogen-activated protein kinase pathway . It also regulates the Bcl-2 family members and inhibits cell death markers . Moreover, it enhances the expression of neurotrophic factors like GDNF and BDNF, potentially reversing some of the damage seen in neurodegenerative diseases via the induction of neurogenesis .
Result of Action
Ladostigil Tartrate has several molecular and cellular effects. It has been shown to reduce oxidative stress and endoplasmic reticulum (ER) stress in human neuroblast-like SH-SY5Y cells . It also decreases the expression of Egr1, a gene implicated in psychophysiological stress and Alzheimer’s disease, and increases the expression of TNFaIP3, which suppresses cytokine release . These actions suggest that Ladostigil Tartrate may alleviate cell damage induced by oxidation and ER stress, potentially reducing neurotoxicity .
Action Environment
Environmental factors, particularly oxidative stress conditions, can influence the action of Ladostigil Tartrate. For instance, in conditions of chronic stress that are observed in the aging brain, Ladostigil Tartrate may block oxidative stress processes and consequently reduce neurotoxicity . Furthermore, it has been shown to prevent microglial activation and learning deficits in aging rats, suggesting its potential efficacy in neurodegenerative disorders .
Biochemische Analyse
Biochemical Properties
Ladostigil tartrate functions as a butyryl cholinesterase inhibitor and possesses anti-inflammatory properties. It effectively reduces the levels of tumor necrosis factor alpha in lipopolysaccharide-activated macrophages . Additionally, ladostigil tartrate provides protection to cardiomyocytes and exhibits neuroprotective functionality, making it a potential treatment for mild cognitive impairment and spatial memory deficits . The compound interacts with enzymes such as butyryl cholinesterase and proteins involved in inflammatory pathways, thereby modulating their activity and reducing oxidative and nitrative stress .
Cellular Effects
Ladostigil tartrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce inflammation by decreasing the levels of tumor necrosis factor alpha in activated macrophages . In neuronal cells, ladostigil tartrate provides neuroprotection by reducing oxidative stress and promoting cell survival. It also affects cardiomyocytes by offering protection against stress-induced damage . These cellular effects contribute to the compound’s potential therapeutic benefits in treating neurodegenerative diseases and cardiovascular conditions.
Molecular Mechanism
The mechanism of action of ladostigil tartrate involves multiple pathways. At the molecular level, it inhibits butyryl cholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission . Additionally, ladostigil tartrate reduces inflammation by inhibiting the production of tumor necrosis factor alpha in activated macrophages . The compound also exerts neuroprotective effects by reducing oxidative and nitrative stress, which helps in maintaining neuronal health and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ladostigil tartrate have been observed to change over time. The compound is stable under desiccated conditions and can be stored at temperatures between 2-8°C . Long-term studies have shown that ladostigil tartrate maintains its neuroprotective and anti-inflammatory properties over extended periods. Its stability and efficacy may be influenced by factors such as storage conditions and exposure to light and moisture .
Dosage Effects in Animal Models
The effects of ladostigil tartrate vary with different dosages in animal models. At lower doses, the compound has been shown to provide neuroprotection and reduce inflammation without causing significant adverse effects . At higher doses, ladostigil tartrate may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Ladostigil tartrate is involved in several metabolic pathways, including those related to cholinergic neurotransmission and inflammatory responses. The compound interacts with enzymes such as butyryl cholinesterase and proteins involved in the production of tumor necrosis factor alpha . These interactions modulate metabolic flux and influence the levels of metabolites involved in oxidative and nitrative stress . By targeting these pathways, ladostigil tartrate helps in maintaining cellular homeostasis and reducing the risk of neurodegenerative and inflammatory diseases.
Transport and Distribution
Within cells and tissues, ladostigil tartrate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by factors such as tissue permeability, blood-brain barrier penetration, and binding affinity to cellular components . These factors determine the compound’s localization and accumulation in specific tissues, thereby influencing its therapeutic efficacy.
Subcellular Localization
Ladostigil tartrate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, ladostigil tartrate may localize to the mitochondria, where it exerts its neuroprotective effects by reducing oxidative stress . Understanding the subcellular localization of ladostigil tartrate is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Eigenschaften
CAS-Nummer |
209394-46-7 |
|---|---|
Molekularformel |
C20H26N2O8 |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C16H20N2O2.C4H6O6/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2;5-1(3(7)8)2(6)4(9)10/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t15-;1-,2-/m11/s1 |
InChI-Schlüssel |
DZMNQRCPJKPTNC-KBYGAXRISA-N |
SMILES |
CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.C(C(C(=O)O)O)(C(=O)O)O |
Isomerische SMILES |
CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.C(C(C(=O)O)O)(C(=O)O)O |
Piktogramme |
Acute Toxic; Irritant; Health Hazard |
Synonyme |
N-Ethyl-N-methylcarbamic Acid (3R)-2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-_x000B_5-yl Ester (2R,3R)-2,3-Dihydroxybutanedioate; TV 3326; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the discovery of Ladostigil Tartrate crystals?
A1: The identification of specific Ladostigil Tartrate crystal forms, as detailed in the research paper "Crystals of ladostigil tartrate, methods of production and pharmaceutical compositions thereof" [], represents a significant step in pharmaceutical development. Discovering and characterizing specific crystal forms of a drug is crucial because different polymorphs (different crystal structures of the same molecule) can exhibit varying physical and chemical properties. These properties include solubility, dissolution rate, stability, and even bioavailability, all of which directly impact the drug's efficacy and safety.
Q2: How could this discovery impact the future development of Ladostigil Tartrate formulations?
A2: The research presented in the paper [] focuses on defining the characteristics of Ladostigil Tartrate crystals and outlining methods for their production. This is particularly valuable for creating stable and effective pharmaceutical formulations. By understanding the specific properties of these crystals, researchers can develop formulations that optimize drug delivery, improve shelf-life, and potentially enhance the therapeutic benefits of Ladostigil Tartrate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



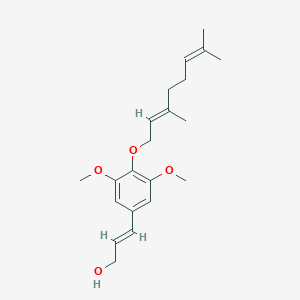
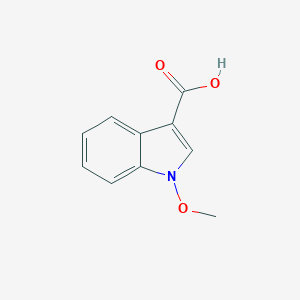
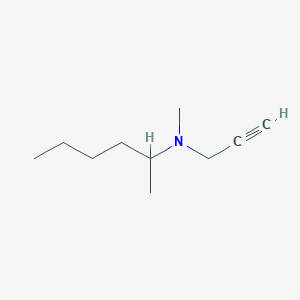
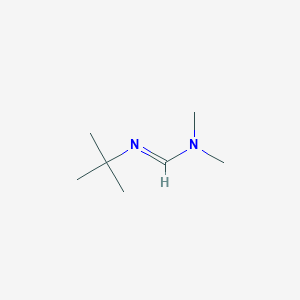

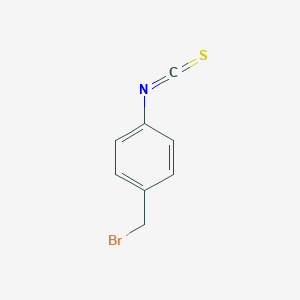

![(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B132519.png)
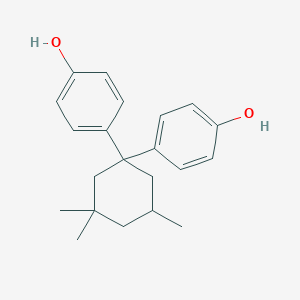
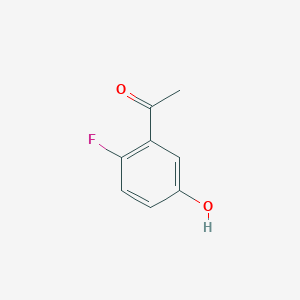

![[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B132528.png)
